molecular formula C12H14N2O B13198571 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13198571
M. Wt: 202.25 g/mol
InChI Key: VWIRWASLWCIGMZ-UHFFFAOYSA-N
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Description

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a fused pyrrole and quinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a post-Ugi modification strategy has been utilized to synthesize derivatives of this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one apart from similar compounds is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

9-methyl-2,3,3a,4,9,9a-hexahydropyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C12H14N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5,7,10-11,14H,6H2,1H3,(H,13,15)

InChI Key

VWIRWASLWCIGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CNC2=O)NC3=CC=CC=C13

Origin of Product

United States

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